N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide
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Overview
Description
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a ketone or aldehyde with an amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions.
Attachment of the Dimethylbutanamide Moiety: The final step involves the attachment of the 2,2-dimethylbutanamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive piperidine derivatives.
Biological Research: It is used in studies investigating the biological activities of piperidine derivatives, including their effects on various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: A similar compound with a different functional group, known for its analgesic properties.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with potential pharmacological applications.
Uniqueness
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoyl group and a dimethylbutanamide moiety distinguishes it from other piperidine derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-benzoylpiperidin-4-yl)-2,2-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-18(2,3)17(22)19-15-10-12-20(13-11-15)16(21)14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFJJKBRISEIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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